molecular formula C22H21NO6S B11413159 ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11413159
M. Wt: 427.5 g/mol
InChI Key: IQIPBVNVSNJEFW-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of chromenyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl and thiophene intermediates, followed by their coupling under specific conditions. For instance, the chromenyl intermediate can be synthesized through the condensation of 6-ethyl-4-oxo-4H-chromen-2-carbaldehyde with an appropriate amine, followed by acetylation. The thiophene intermediate can be prepared via a similar route, involving the functionalization of thiophene with acetyl and carboxylate groups. The final coupling step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxylate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chromenyl and thiophene moieties can contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
  • Ethyl 5-acetyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to the specific substitution pattern on the chromenyl and thiophene rings, which can influence its chemical reactivity and biological activity. The presence of both acetyl and carboxylate groups provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(6-ethyl-4-oxochromene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H21NO6S/c1-5-13-7-8-16-14(9-13)15(25)10-17(29-16)20(26)23-21-18(22(27)28-6-2)11(3)19(30-21)12(4)24/h7-10H,5-6H2,1-4H3,(H,23,26)

InChI Key

IQIPBVNVSNJEFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C(=C(S3)C(=O)C)C)C(=O)OCC

Origin of Product

United States

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